[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
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Overview
Description
[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C4H5F2N3O·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds .
Scientific Research Applications
[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride: Similar in structure but with an oxazole ring instead of an oxadiazole ring.
[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride: Another related compound with a different heterocyclic ring.
Uniqueness
The uniqueness of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)9-10-4;/h3H,1,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADGCINLZLIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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